4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol
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Overview
Description
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol is a compound that belongs to the class of sulfur-containing pyrazoles. The structure of this compound consists of a phenol group attached to a pyrazole ring through a sulfanyl-ethyl linker, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
The synthesis of 4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-(1H-pyrazol-1-yl)ethanethiol in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of the pyrazole ring results in pyrazoline derivatives .
Scientific Research Applications
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues . These interactions can inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to reduced cellular damage and inflammation .
Comparison with Similar Compounds
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol can be compared with other sulfur-containing pyrazoles and phenolic compounds. Similar compounds include:
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}aniline: This compound has an aniline group instead of a phenol group, which affects its chemical reactivity and biological activity.
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}benzoic acid: The presence of a carboxylic acid group in this compound imparts different solubility and reactivity properties compared to the phenol derivative.
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}benzaldehyde: This compound contains an aldehyde group, which makes it more reactive in condensation reactions and other chemical transformations.
The uniqueness of this compound lies in its combination of a phenol group with a pyrazole ring and a sulfanyl-ethyl linker, which imparts distinct chemical and biological properties .
Properties
CAS No. |
80200-14-2 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-(2-pyrazol-1-ylethylsulfanyl)phenol |
InChI |
InChI=1S/C11H12N2OS/c14-10-2-4-11(5-3-10)15-9-8-13-7-1-6-12-13/h1-7,14H,8-9H2 |
InChI Key |
HWMNQZWCKWSUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCSC2=CC=C(C=C2)O |
Origin of Product |
United States |
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